N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the pyrazole and thiadiazole rings followed by their coupling through various organic reactions. Common reagents used in these steps include hydrazines, aldehydes, and brominated compounds under controlled conditions .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and continuous flow chemistry, to enhance yield and purity while reducing reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like bromine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product formation. Solvents like dichloromethane, ethanol, and acetonitrile are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The pyrazole and thiadiazole rings are known to bind to active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This mechanism is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-(1H-PYRAZOL-1-YL)-6,7-DIHYDRO-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE: Known for its anticoronavirus and antitumoral activity.
1-BOC-PYRAZOLE-4-BORONIC ACID PINACOL ESTER: Used in various organic synthesis applications.
Uniqueness
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE stands out due to its unique combination of pyrazole and thiadiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C18H18BrN7S |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[1-(4-bromopyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H18BrN7S/c1-2-15(26-12-14(19)10-20-26)17-22-23-18(27-17)21-16-8-9-25(24-16)11-13-6-4-3-5-7-13/h3-10,12,15H,2,11H2,1H3,(H,21,23,24) |
InChI Key |
OCEVAZNXYRJCLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN=C(S1)NC2=NN(C=C2)CC3=CC=CC=C3)N4C=C(C=N4)Br |
Origin of Product |
United States |
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